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Compound of Interest

Compound Name: Salvinorin B

Cat. No.: B192321 Get Quote

Introduction

Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, naturally occurring

in the Salvia divinorum plant.[1] Its therapeutic potential is limited by a short duration of action

in vivo, likely due to the hydrolysis of its C2 acetate group by esterases, which forms

Salvinorin B, a compound with significantly lower affinity for the KOR.[2][3] To address this

limitation, semi-synthetic analogs have been developed. 2-Methoxymethyl-Salvinorin B
(MOM-SalB) is a derivative of Salvinorin B in which the C2 hydroxyl group is protected by a

methoxymethyl (MOM) ether.[2][4] This modification results in a compound with enhanced

potency, selectivity, and a longer duration of action compared to Salvinorin A, making it a

valuable tool for researchers in pharmacology and drug development.[1][5] MOM-SalB acts as

a potent full agonist at the KOR.[1][2]

Synthesis Overview

The synthesis of MOM-SalB from the readily available precursor Salvinorin A is a two-step

process. The first step involves the deacetylation of Salvinorin A to yield Salvinorin B. The

second step is the protection of the newly formed hydroxyl group at the C2 position with a

methoxymethyl (MOM) group.

Experimental Protocols
Step 1: Deacetylation of Salvinorin A to Salvinorin B
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This protocol describes an efficient method for the deacetylation of Salvinorin A that minimizes

epimerization at the C8 position, affording Salvinorin B in high yield.[2]

Reagents and Materials:

Salvinorin A

Sodium bicarbonate (NaHCO₃)

Hydrogen peroxide (H₂O₂)

15-Crown-5

Tetrahydrofuran (THF), anhydrous

Acetonitrile (MeCN), anhydrous

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)

Procedure:

Dissolve Salvinorin A in a 1:1 mixture of anhydrous THF and MeCN.

Add sodium bicarbonate, hydrogen peroxide, and a catalytic amount of 15-crown-5 to the

solution.

Stir the mixture vigorously at room temperature. The reaction progress should be

monitored by thin-layer chromatography (TLC). The reaction may require up to 36 hours

for completion.[2]

Upon completion, perform a standard aqueous workup. Quench the reaction carefully,

extract the product with a suitable organic solvent like ethyl acetate, wash with brine, and

dry the organic layer over anhydrous sodium sulfate.

Concentrate the solvent in vacuo. The resulting crude Salvinorin B is often of sufficient

purity for the next step. If necessary, further purification can be achieved via column

chromatography. This method has been reported to yield Salvinorin B nearly

quantitatively without detectable C8-epimer formation.[2]
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Step 2: Synthesis of MOM-SalB from Salvinorin B

This protocol details the protection of the C2 hydroxyl group of Salvinorin B using

chloromethyl methyl ether (MOMCl).

Reagents and Materials:

Salvinorin B

Chloromethyl methyl ether (MOMCl)

N,N-Diisopropylethylamine (DIPEA or i-Pr₂NEt)

Dichloromethane (CH₂Cl₂), anhydrous or Dimethylformamide (DMF), anhydrous

Silica gel for flash chromatography

Procedure:

Dissolve Salvinorin B in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide

(DMF) under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to 0 °C in an ice bath.

Add N,N-Diisopropylethylamine (DIPEA) to the solution.

Add chloromethyl methyl ether (MOMCl) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir until TLC indicates the

complete consumption of the starting material.[6]

Quench the reaction and perform an aqueous workup. Extract the product with

dichloromethane, wash the combined organic layers with water and brine, and then dry

over anhydrous sodium sulfate.

Concentrate the solution in vacuo to obtain the crude product.
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Purify the crude MOM-SalB by flash chromatography on silica gel to yield the final product

as a crystalline solid.[5]

Data Presentation
Table 1: Reaction Summary

Step Reaction
Key
Reagents

Solvent
Typical
Yield

Ref.

1

Salvinorin A

→ Salvinorin

B

H₂O₂,

NaHCO₃, 15-

Crown-5

THF:MeCN

(1:1)

Near

Quantitative
[2]

2
Salvinorin B

→ MOM-SalB

MOMCl,

DIPEA

CH₂Cl₂ or

DMF
30% - 70% [2][5]

Table 2: Physicochemical and Pharmacological Properties of MOM-SalB

Property Value Reference

Systematic Name

methyl

(2S,4aR,6aR,7R,9S,10aS,10b

R)-2-(3-furyl)-9-

methoxymethoxy-6a,10b-

dimethyl-4,10-dioxo-

2,4a,5,6,7,8,9,10a-octahydro-

1H-benzo[f]isochromene-7-

carboxylate

[4][5]

Molecular Formula C₂₃H₃₀O₈ [4][5]

κ-Opioid Receptor Affinity (Kᵢ) ~0.4 nM [1]

κ-Opioid Receptor Potency

(EC₅₀)
~0.6 nM [1]

Table 3: Comparative Pharmacology
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Compound KOR Affinity (Kᵢ, nM) KOR Potency (EC₅₀, nM)

MOM-SalB ~0.4 ~0.6

Salvinorin A ~1.3 ~4.5

U50,488H ~1.4 ~3.4

Data sourced from Wang et al.,

2008.[1]

Visualization
Synthesis Workflow

The following diagram illustrates the two-step synthesis protocol for MOM-SalB starting from

Salvinorin A.

Step 1: Deacetylation Step 2: MOM Protection

Salvinorin A
H₂O₂, NaHCO₃

15-Crown-5
THF:MeCN, rt

Salvinorin BNear Quantitative Yield MOMCl, DIPEA
CH₂Cl₂, 0°C to rt

MOM-SalB
(Final Product)

Purification via
Flash Chromatography

Click to download full resolution via product page

Caption: Workflow for the synthesis of MOM-SalB from Salvinorin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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